TAS4464 hydrochloride

Description

Propriétés

IUPAC Name |

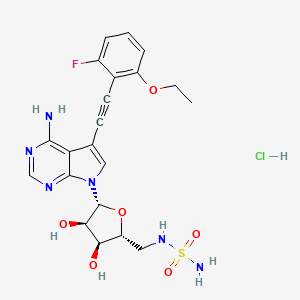

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O6S.ClH/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32;/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32);1H/t15-,17-,18-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCFJYCKNAWPTL-WVAMHNCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAS4464 Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting NAE, TAS4464 disrupts the neddylation cascade, a crucial post-translational modification pathway. This inhibition leads to the inactivation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, resulting in the accumulation of various CRL substrate proteins. The downstream consequences of this action are profound, including cell cycle arrest, induction of apoptosis, and potent antitumor activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Neddylation Pathway

The primary mechanism of action of TAS4464 is the specific and potent inhibition of the NEDD8-activating enzyme (NAE). NAE is the E1 enzyme that initiates the neddylation cascade, a process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to target proteins. The most critical substrates of neddylation are the cullin proteins, which form the scaffold of cullin-RING E3 ubiquitin ligases (CRLs).

By inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to its cognate E2 conjugating enzyme, thereby blocking the neddylation and subsequent activation of CRLs.[1][2][3] Inactivated CRLs are unable to polyubiquitinate their substrate proteins, leading to the accumulation of these substrates within the cell.[1][2] Many of these substrates are key regulators of critical cellular processes, and their accumulation triggers cellular stress, cell cycle arrest, and ultimately, apoptosis.[2]

Signaling Pathway Diagram

References

What is the function of TAS4464 hydrochloride?

An In-depth Technical Guide to TAS4464 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Function and Mechanism of Action

This compound is a highly potent and selective, mechanism-based inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4][5] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway.[6][7] By inhibiting NAE, TAS4464 prevents the conjugation of NEDD8 (Neural precursor cell expressed, developmentally down-regulated 8) to proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[1][4]

The inactivation of CRLs leads to the accumulation of various substrate proteins that are normally targeted for proteasomal degradation.[1][4] This disruption of protein homeostasis interferes with critical cellular processes, including cell cycle progression, DNA damage response, and cell survival, ultimately inducing apoptosis in cancer cells.[1][8] TAS4464 has demonstrated broad antiproliferative activity across numerous cancer cell lines and in patient-derived tumor cells.[6][7]

Signaling Pathway of TAS4464 Action

The primary mechanism of TAS4464 involves the disruption of the neddylation pathway, which has significant downstream consequences. The process begins with the inhibition of NAE and culminates in the induction of apoptosis through multiple pathways.

Caption: Mechanism of TAS4464-mediated inhibition of the neddylation pathway.

Apoptosis Induction in Acute Myeloid Leukemia (AML)

In AML, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways. This is mediated by the accumulation of the CRL substrate c-Myc, which in turn transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[8][9]

Caption: Apoptotic pathways activated by TAS4464 in AML models.

Quantitative Data

TAS4464 exhibits high potency in enzymatic and cellular assays, surpassing the first-generation NAE inhibitor, MLN4924.[1][6]

Table 1: In Vitro Potency of TAS4464

| Target/Assay | Parameter | Value | Reference |

|---|---|---|---|

| NEDD8-Activating Enzyme (NAE) | IC₅₀ | 0.955 nM | [2][3][5] |

| Ubiquitin Activating Enzyme (UAE) | Selectivity | Selective for NAE | [1][6][10] |

| SUMO Activating Enzyme (SAE) | Selectivity | Selective for NAE |[1][6][10] |

Table 2: Preclinical Antitumor Activity of TAS4464

| Cancer Model | Dosing Schedule | Outcome | Reference |

|---|---|---|---|

| CCRF-CEM Xenograft (ALL) | 100 mg/kg, weekly, IV | Complete tumor regression | [10] |

| GRANTA-519 Xenograft (MCL) | 100 mg/kg, weekly or twice weekly, IV | Significant antitumor activity | [1] |

| SU-CCS-1 Xenograft (Sarcoma) | - | Significant antitumor activity | [1] |

| LU5266 Xenograft (SCLC PDX) | Weekly or twice weekly for 3 weeks | Complete tumor regression in majority | [1] |

| TMD8-Luc Systemic Model | - | Significantly prolonged survival | [1] |

| AML Xenograft Model | 100 mg/kg, twice weekly for 3 weeks, IV | Complete tumor remission |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the function of TAS4464.

Protocol 1: In Vitro NAE Inhibition Assay

This assay quantifies the inhibitory activity of TAS4464 against the NAE enzyme.

Caption: General workflow for an in vitro NAE enzyme inhibition assay.

-

Methodology: The assay measures the ATP-dependent formation of the NAE-NEDD8 intermediate. TAS4464 is serially diluted and added to the reaction. The concentration at which 50% of the enzyme activity is inhibited (IC₅₀) is determined by fitting the data to a four-parameter logistic curve.[2][10]

Protocol 2: Western Blot for Target Engagement and Substrate Accumulation

This protocol is used to confirm that TAS4464 inhibits neddylation in cells, leading to the accumulation of CRL substrates.

Caption: Standard experimental workflow for Western blot analysis.

-

Methodology: Human cancer cell lines (e.g., CCRF-CEM) are treated with TAS4464 for a specified duration (e.g., 4 hours).[1] Cell lysates are then subjected to SDS-PAGE and Western blotting. Membranes are probed with antibodies specific for neddylated cullins and known CRL substrates like CDT1, p27, and phosphorylated IκBα to observe dose-dependent changes.[1][6]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the antitumor efficacy of TAS4464 in a living organism.

-

Methodology: Human tumor cells (e.g., GRANTA-519, LU5266) are subcutaneously implanted into immunodeficient mice.[1] Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. TAS4464 is administered intravenously (IV) on a specified schedule (e.g., 100 mg/kg, twice weekly).[1][9] Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot) to confirm in vivo target inhibition.[1]

Clinical Development and Considerations

A first-in-human Phase 1 study of TAS4464 was conducted in patients with advanced solid tumors.[11][12] The study aimed to determine the maximum tolerated dose (MTD). However, the MTD could not be determined due to dose-limiting toxicities related to abnormal liver function tests.[11] These findings suggest that liver function requires careful monitoring in any future clinical evaluation of TAS4464.[11] Despite this setback in solid tumors, the potent preclinical activity, particularly in hematologic malignancy models, indicates that TAS4464 remains a promising therapeutic agent worthy of further investigation.[6][9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | NEDD8 | E1/E2/E3 Enzyme | TargetMol [targetmol.com]

- 4. Facebook [cancer.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

TAS4464 Hydrochloride: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a potent and highly selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2] NAE is the crucial E1 enzyme in the neddylation pathway, a post-translational modification process essential for the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of substrate proteins involved in critical cellular processes. This disruption leads to the accumulation of tumor-suppressive proteins, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery and development of TAS4464, detailing its mechanism of action, preclinical pharmacology, and clinical evaluation. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Neddylation Pathway as a Therapeutic Target

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. The neddylation pathway, a parallel process to ubiquitination, involves the covalent conjugation of the ubiquitin-like protein NEDD8 to target proteins. The primary substrates of neddylation are the cullin proteins, which form the scaffold of CRLs. Neddylation of cullins is essential for their conformational activation, enabling them to mediate the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins. These substrates include key regulators of the cell cycle, DNA replication, and signal transduction.

The pivotal role of the NAE in initiating the neddylation cascade makes it an attractive target for therapeutic intervention in oncology.[3] Inhibition of NAE leads to the inactivation of CRLs, resulting in the accumulation of their substrates, many of which are tumor suppressors. This accumulation can trigger cell cycle arrest, senescence, and apoptosis, thereby inhibiting tumor growth.

Discovery and Preclinical Development of this compound

TAS4464 was discovered and synthesized by Taiho Pharmaceutical Co., Ltd. through a process of library screening and structure-based design.[4] It was identified as a highly potent and selective inhibitor of NAE.

Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE.[5] It forms a covalent adduct with NEDD8 in an ATP-dependent manner, which then binds to NAE, leading to its inhibition.[4][5] This selective inhibition of NAE prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the entire neddylation cascade.

The primary downstream effect of NAE inhibition by TAS4464 is the inactivation of CRLs. This leads to the accumulation of various CRL substrate proteins, including:

-

CDT1: A DNA replication licensing factor. Its accumulation contributes to cell cycle arrest.

-

p27: A cyclin-dependent kinase inhibitor. Its accumulation leads to G1 cell cycle arrest.

-

Phosphorylated IκBα: An inhibitor of the NF-κB signaling pathway. Its accumulation suppresses NF-κB activity, which is often pro-survival in cancer cells.[2][3][4]

In acute myeloid leukemia (AML) cells, TAS4464 has been shown to induce apoptosis through both the intrinsic and extrinsic pathways. This is mediated by the accumulation of the CRL substrate c-Myc, which in turn transcriptionally upregulates the pro-apoptotic protein NOXA and downregulates the anti-apoptotic protein c-FLIP.[6]

Signaling Pathway

The following diagram illustrates the mechanism of action of TAS4464 in the neddylation pathway.

Quantitative Data Summary

The preclinical development of TAS4464 generated a substantial amount of quantitative data, which is summarized in the tables below for easy comparison.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | TAS4464 IC50 (nM) | MLN4924 IC50 (nM) | Selectivity (vs. NAE) |

| NAE | 0.955[4] | 10.5[4] | - |

| UAE | 449[4] | Not Reported | ~470-fold |

| SAE | 1280[4] | Not Reported | ~1340-fold |

Table 2: In Vitro Anti-proliferative Activity (72-hour treatment)

| Cell Line | Cancer Type | TAS4464 GI50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.002 |

| GRANTA-519 | Mantle Cell Lymphoma | 0.003 |

| SU-CCS-1 | Clear Cell Sarcoma | 0.015 |

| A549 | Non-Small Cell Lung Cancer | 0.021 |

| HCT116 | Colorectal Carcinoma | 0.012 |

Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 100 mg/kg, weekly, IV | >100 (Regression) |

| GRANTA-519 | Mantle Cell Lymphoma | 100 mg/kg, weekly, IV | >100 (Regression) |

| SU-CCS-1 | Clear Cell Sarcoma | 100 mg/kg, weekly, IV | 98 |

| LU5266 (PDX) | Small Cell Lung Cancer | 75 mg/kg, weekly, IV | >100 (Regression) |

Data extracted from Yoshimura et al., Mol Cancer Ther, 2019.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NAE Enzyme Inhibition Assay (E1-E2 Transition Assay)

This assay measures the transfer of biotinylated ubiquitin-like proteins (Ubl) from the E1 enzyme to the E2 enzyme.

Workflow Diagram:

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):

-

Recombinant human NAE (E1 enzyme)

-

Recombinant human UBE2M (E2 enzyme)

-

Biotinylated NEDD8

-

ATP

-

Varying concentrations of TAS4464 or DMSO vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding non-reducing SDS-PAGE sample buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated NEDD8 that has been transferred to UBE2M.

-

Analysis: Quantify the band intensity of the Biotin-NEDD8-UBE2M conjugate. The IC50 value is calculated as the concentration of TAS4464 that inhibits the formation of this conjugate by 50% compared to the vehicle control.

Cell Viability Assay

This assay determines the effect of TAS4464 on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of TAS4464 or DMSO vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a four-parameter logistic curve.

Western Blot Analysis for CRL Substrates

This method is used to detect the accumulation of CRL substrate proteins following TAS4464 treatment.

Methodology:

-

Cell Treatment: Treat cancer cells with various concentrations of TAS4464 or DMSO for a specified time (e.g., 4 to 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against CRL substrates (e.g., CDT1, p27, phosphorylated IκBα) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Human Tumor Xenograft Model

This in vivo model assesses the antitumor activity of TAS4464.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., CCRF-CEM) into the flank of immunocompromised mice (e.g., NOD-SCID).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TAS4464 intravenously at the specified dose and schedule (e.g., 100 mg/kg, weekly). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for CRL substrates).

Clinical Development

Based on its promising preclinical activity, this compound entered a first-in-human, open-label, multicenter Phase 1 clinical trial in patients with advanced solid tumors (NCT02978235).[7][8] The study aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAS4464. The starting dose was 10 mg/m², administered as a weekly intravenous infusion.[7] The most common treatment-related adverse events were abnormal liver function tests and gastrointestinal effects.[8]

Conclusion

This compound is a potent and selective NAE inhibitor with a well-defined mechanism of action that leads to the accumulation of tumor-suppressive CRL substrates and subsequent cancer cell death. It has demonstrated significant antitumor activity in a broad range of preclinical cancer models, including both hematological malignancies and solid tumors.[2] The ongoing clinical evaluation will further delineate the safety and efficacy of TAS4464 as a novel therapeutic agent for the treatment of cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and clinicians interested in the continued development and application of this promising NAE inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. US20250000859A1 - Use of gcn2 inhibitors in treating cancer - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9114149B2 - [CU(thp)4]n[X]-n compounds for the treatment of a broad range of human solid tumors, including refractory tumors - Google Patents [patents.google.com]

TAS4464 Hydrochloride: A Potent and Selective NEDD8-Activating Enzyme Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a novel, potent, and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE). By targeting the initial step in the neddylation pathway, TAS4464 effectively disrupts the activity of cullin-RING ubiquitin ligases (CRLs), leading to the accumulation of CRL substrate proteins and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this compound, serving as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C21H24ClFN6O6S.[1] Its structure is characterized by a pyrrolo[2,3-d]pyrimidine core linked to a fluorinated ethoxyphenyl group and a sulfamoylated ribofuranosyl moiety. The hydrochloride salt enhances the compound's solubility and suitability for pharmaceutical development.

| Property | Value | Reference |

| Chemical Formula | C21H24ClFN6O6S | [1] |

| Molecular Weight | 542.97 g/mol | [1] |

| CAS Number | 1848959-11-4 | [1] |

| IUPAC Name | 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride | |

| Appearance | Solid | [2] |

| Solubility | DMSO: 83.33 mg/mL (153.47 mM) (requires sonication) H₂O: 5 mg/mL (9.21 mM) (requires sonication and heating to 60°C) | [2] |

| Storage | Solid: 4°C, sealed from moisture. In Solvent: -80°C for up to 6 months; -20°C for up to 1 month. | [2] |

Mechanism of Action: Inhibition of the Neddylation Pathway

TAS4464 exerts its anti-cancer effects by inhibiting the NEDD8-activating enzyme (NAE), the crucial E1 enzyme that initiates the neddylation cascade. This pathway is essential for the activation of cullin-RING ubiquitin ligases (CRLs), the largest family of E3 ubiquitin ligases.

The Neddylation Cascade

The neddylation pathway is a multi-step enzymatic process analogous to ubiquitination:

-

Activation: NAE, a heterodimer of NAE1 and UBA3, activates the ubiquitin-like protein NEDD8 in an ATP-dependent manner.

-

Conjugation: The activated NEDD8 is transferred to an E2 conjugating enzyme, primarily UBE2M or UBE2F.

-

Ligation: An E3 ligase facilitates the covalent attachment of NEDD8 to a lysine residue on a cullin protein, a core scaffold component of CRL complexes.

Inhibition by TAS4464

TAS4464 acts as a mechanism-based inhibitor of NAE. It forms a covalent adduct with NEDD8 at the active site of the enzyme, preventing the transfer of NEDD8 to the E2 enzyme. This blockade of the neddylation pathway leads to the inactivation of CRLs.

Downstream Consequences of NAE Inhibition

The inactivation of CRLs results in the accumulation of their substrate proteins, many of which are key regulators of cell cycle progression and survival. In cancer cells, the accumulation of these substrates, such as p27, CDT1, and phosphorylated IκBα, disrupts normal cellular processes and triggers apoptosis.[3][4]

Caption: The Neddylation Pathway and its inhibition by TAS4464.

Experimental Protocols

This section details key experimental methodologies used to characterize the activity of this compound.

NAE Enzyme Inhibition Assay (E1-E2 Transition Assay)

This assay measures the ability of TAS4464 to inhibit the transfer of NEDD8 from the NAE (E1) to the E2 conjugating enzyme.

-

Reagents:

-

Recombinant human NAE enzyme

-

Recombinant human UBE2M (E2 enzyme)

-

Biotinylated NEDD8

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

This compound dissolved in DMSO

-

-

Protocol:

-

Prepare a reaction mixture containing NAE enzyme, UBE2M, and biotinylated NEDD8 in assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Detect the biotinylated NEDD8 transferred to UBE2M using streptavidin-HRP and a chemiluminescent substrate.

-

Quantify the band intensities to determine the IC50 value of TAS4464.

-

Cell Viability Assay

This assay assesses the cytotoxic effects of TAS4464 on cancer cell lines.

-

Reagents:

-

Cancer cell line of interest (e.g., CCRF-CEM, MM.1S)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Immunoblotting for Cullin Neddylation

This method is used to confirm the inhibition of neddylation in cells treated with TAS4464 by observing the reduction of neddylated cullins and the accumulation of CRL substrates.

-

Reagents:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-NEDD8, anti-Cullin-1, anti-p27, anti-CDT1)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Protocol:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Caption: Workflow for Immunoblotting to Detect Cullin Neddylation.

Preclinical Antitumor Activity

TAS4464 has demonstrated potent antitumor activity in a wide range of preclinical models, including both hematological malignancies and solid tumors.

| Parameter | Value | Reference |

| NAE IC50 | 0.955 nM | [5] |

| Cellular Neddylation Inhibition (CCRF-CEM) | Dose-dependent decrease in neddylated cullin with accumulation of CRL substrates (CDT1, NRF2, p-IκBα, p27) after 4-hour treatment. | [1] |

| In Vitro Growth Inhibition (GI50) | Potent activity against a broad panel of cancer cell lines, particularly those of hematologic origin. | [1] |

| In Vivo Efficacy (CCRF-CEM Xenograft) | Weekly or twice-weekly intravenous administration led to significant tumor growth inhibition and, in some cases, complete tumor regression. | [1] |

Conclusion

This compound is a promising, highly potent, and selective NAE inhibitor with a well-defined mechanism of action. Its ability to disrupt the neddylation pathway and induce apoptosis in cancer cells has been demonstrated in a variety of preclinical models. The data presented in this guide underscore the potential of TAS4464 as a novel therapeutic agent for the treatment of various cancers. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

TAS4464 Hydrochloride: A Technical Guide to its Target Protein Interaction and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification pathway that regulates the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. By inhibiting NAE, TAS4464 disrupts the CRL-mediated ubiquitination and subsequent degradation of a multitude of proteins involved in critical cellular processes, leading to cell cycle arrest, apoptosis, and potent antitumor activity. This technical guide provides an in-depth overview of the target protein interaction, mechanism of action, and experimental data related to this compound.

Target Protein Interaction and Quantitative Data

This compound is a mechanism-based inhibitor of NAE, forming a NEDD8-TAS4464 adduct that leads to nanomolar inhibition of the enzyme.[4] Its high potency and selectivity are key characteristics that distinguish it from other NAE inhibitors.

In Vitro Efficacy and Selectivity

TAS4464 demonstrates potent inhibition of NAE with an IC50 in the low nanomolar range. It exhibits significant selectivity for NAE over other E1 activating enzymes, such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE).[4]

| Parameter | Enzyme | Value | Reference |

| IC50 | NAE | 0.955 nM | [3] |

| IC50 | NAE | 0.96 nM | [4] |

| IC50 | SAE | 1280 nM | [4] |

| IC50 | UAE | 449 nM | [4] |

Anti-proliferative Activity in Cancer Cell Lines

TAS4464 exhibits widespread anti-proliferative activity across a broad panel of human cancer cell lines, with particular sensitivity observed in hematological malignancies.[1][4] A comprehensive study by Yoshimura et al. (2019) in Molecular Cancer Therapeutics profiled TAS4464 against 240 human tumor cell lines, and the detailed IC50 values are available in the supplementary data of that publication.[1]

Preclinical and Clinical Pharmacokinetics

In preclinical xenograft models, weekly intravenous administration of TAS4464 at doses such as 100 mg/kg has demonstrated significant antitumor efficacy.[1] A first-in-human Phase 1 clinical trial in patients with advanced solid tumors initiated dosing at 10 mg/m².[5]

Mechanism of Action

The primary mechanism of action of TAS4464 is the inhibition of the NEDD8-activating enzyme (NAE), which disrupts the neddylation cycle. This leads to the inactivation of Cullin-RING E3 ubiquitin ligases (CRLs) and the subsequent accumulation of their substrate proteins, ultimately triggering apoptosis in cancer cells.

The Neddylation Pathway and its Inhibition by TAS4464

Neddylation is a three-step enzymatic cascade analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and various E3 ligases. NAE activates NEDD8, a ubiquitin-like protein, which is then transferred to a cullin subunit of a CRL complex. This neddylation of the cullin is essential for the CRL's ubiquitin ligase activity. TAS4464 binds to and inhibits NAE, preventing the initial activation of NEDD8 and thereby halting the entire neddylation process.

References

In Vitro Preclinical Profile of TAS4464 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro preclinical data for TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). The information presented here, including quantitative data, detailed experimental methodologies, and pathway diagrams, is intended to support further research and development of this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the essential E1 enzyme in the neddylation pathway.[1][2] Neddylation is a post-translational modification process crucial for the activity of cullin-RING ubiquitin ligase complexes (CRLs), which in turn regulate the degradation of numerous proteins involved in critical cellular processes.[1][3] By forming an NEDD8-TAS4464 adduct, TAS4464 inhibits NAE, leading to the inactivation of CRLs.[2][4] This inactivation results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and phosphorylated IκBα, ultimately disrupting cell cycle regulation, inducing apoptosis, and inhibiting tumor cell proliferation and survival.[1][3][4][5][6]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound, demonstrating its potency and broad anti-proliferative activity.

Table 1: Enzyme Inhibitory Potency

| Target Enzyme | IC50 (nM) | Selectivity Notes |

| NEDD8-activating enzyme (NAE) | 0.955[5][6] | Highly selective for NAE over other E1 enzymes like UAE and SAE.[1][2][5][7][8] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) for TAS4464 | IC50 (µM) for MLN4924 | Fold Potency (MLN4924/TAS4464) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.003 | 0.019 | 6.3 |

| GRANTA-519 | Mantle Cell Lymphoma | 0.002 | 0.018 | 9.0 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.014 | 0.045 | 3.2 |

| HCT116 | Colorectal Carcinoma | 0.007 | 0.041 | 5.9 |

| SU-CCS-1 | Clear Cell Sarcoma | 0.001 | 0.064 | 64.0 |

Data presented in this table is a selection from a broader panel of 240 human tumor cell lines where TAS4464 demonstrated widespread anti-proliferative activity.[1]

Key In Vitro Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the presented data are outlined below.

NAE Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of TAS4464 against the NEDD8-activating enzyme.

-

Reagents: Recombinant NAE enzyme, NEDD8, E2 enzyme (Ubc12), ATP, and the test compound (TAS4464).

-

Procedure:

-

The NAE enzyme is incubated with varying concentrations of TAS4464.

-

The enzymatic reaction is initiated by the addition of NEDD8, Ubc12, and ATP.

-

The reaction measures the transfer of NEDD8 from NAE to Ubc12, often detected through methods like fluorescence polarization or radioisotope incorporation.

-

The concentration of TAS4464 that inhibits 50% of the NAE activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.

-

Cell Proliferation (Growth Inhibition) Assay

This assay determines the cytotoxic and anti-proliferative effects of TAS4464 on cancer cell lines.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of TAS4464 for a specified duration (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% growth inhibition, is determined from the dose-response curve.

Immunoblotting (Western Blot) for Protein Accumulation

This technique is used to detect the accumulation of specific CRL substrate proteins following treatment with TAS4464.

-

Cell Lysis: Cancer cells are treated with TAS4464 for a defined period (e.g., 4 hours). Following treatment, the cells are lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., neddylated cullin, CDT1, p27, phosphorylated IκBα). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

-

Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands indicates the relative abundance of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by TAS4464 and the general workflow of the in vitro experiments.

Caption: Mechanism of action of TAS4464 in the neddylation pathway.

Caption: General workflow for in vitro evaluation of TAS4464.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to TAS4464 Hydrochloride for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), for its application in cancer cell line studies. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to TAS4464

TAS4464 is a novel, mechanism-based inhibitor of the NAE, a critical E1 enzyme in the neddylation pathway.[1] The neddylation pathway is a post-translational modification process essential for the activity of cullin-RING ubiquitin ligases (CRLs), which are major regulators of protein degradation.[2][3] Hyperactivation of CRLs is observed in several cancer types, making NAE a compelling therapeutic target.[2] TAS4464 has demonstrated greater potency than the known NAE inhibitor MLN4924 (pevonedistat) in both enzymatic and cellular assays and shows broad antiproliferative activity across a wide range of cancer cell lines and patient-derived tumor cells.[3][4][5]

Mechanism of Action

TAS4464 selectively inhibits NAE, preventing the transfer of the ubiquitin-like protein NEDD8 to its E2 conjugating enzyme.[2][3] This inhibition blocks the activation of CRLs.[3] Inactivated CRLs are unable to ubiquitinate their substrate proteins, leading to the accumulation of key tumor-suppressive and cell cycle regulatory proteins.[2][3] This disruption of protein homeostasis induces cell cycle arrest and apoptosis in cancer cells.[6] Specifically, TAS4464 treatment leads to the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα.[3][4] The accumulation of phosphorylated IκBα, an inhibitor of the NF-κB pathway, suggests that TAS4464's antitumor activity is, in part, mediated through the inhibition of both canonical and noncanonical NF-κB signaling.[7][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

The Pharmacological Profile of TAS4464 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS4464 hydrochloride is a potent and highly selective, first-in-class small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] By targeting the initial step of the neddylation cascade, TAS4464 effectively disrupts the function of Cullin-RING ligases (CRLs), leading to the accumulation of CRL substrate proteins and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[2][4] Preclinical studies have demonstrated its broad-spectrum antitumor activity in both hematological and solid tumor models.[3][5] A first-in-human Phase 1 clinical trial has provided initial safety, pharmacokinetic, and pharmacodynamic data. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

TAS4464 is a mechanism-based inhibitor of NAE, the E1 enzyme that initiates the neddylation pathway.[6] Neddylation is a post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin family of proteins.[7] This process is critical for the activation of CRLs, the largest family of E3 ubiquitin ligases, which target a wide array of proteins for proteasomal degradation.[7][8]

By selectively inhibiting NAE, TAS4464 prevents the transfer of NEDD8 to its E2 conjugating enzyme, thereby blocking the neddylation and activation of cullins.[2][6] This leads to the inactivation of CRLs and the subsequent accumulation of their substrate proteins, which include key regulators of cell cycle progression and cell survival such as CDT1, p27, and phosphorylated IκBα.[2][3][5] The accumulation of these substrates disrupts normal cellular processes, leading to cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[4][8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | IC50 (nM) | Cell Line/System | Reference |

| NEDD8 Activating Enzyme (NAE) | 0.955 | Cell-free assay | [1][9] |

| SUMO Activating Enzyme (SAE) | 1280 | Cell-free assay | [4] |

| Ubiquitin Activating Enzyme (UAE) | 449 | Cell-free assay | [4] |

Table 2: In Vitro Anti-proliferative Activity (IC50, nM)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.6 - 460 | [4] |

| Patient-derived | Acute Myeloid Leukemia (AML) | 1.60 - 460.00 | [4] |

| Patient-derived | Diffuse Large B-cell Lymphoma (DLBCL) | 0.70 - 4223.00 | [4] |

| Patient-derived | Small Cell Lung Cancer (SCLC) | 0.2 | [4] |

Table 3: Preclinical and Clinical Pharmacokinetic Parameters

| Species | Dosing | Cmax | AUC | Reference |

| Mouse (CCRF-CEM xenograft) | 100 mg/kg (IV, single dose) | - | - | [6] |

| Human (Phase 1) | 10-56 mg/m² (IV, weekly) | Dose-dependent | 334 to 3033 ng•hr/mL | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of TAS4464.

NEDD8-Activating Enzyme (NAE) Inhibition Assay

A cell-free enzymatic assay is used to determine the inhibitory activity of TAS4464 against NAE. While specific proprietary details of the assay used for TAS4464 are not publicly available, a general protocol for an in vitro NAE assay is as follows:

Principle: The assay measures the transfer of NEDD8 from the E1 enzyme (NAE) to the E2 enzyme (Ubc12), which is an ATP-dependent process. Inhibition of NAE by TAS4464 reduces the formation of the NEDD8-E2 conjugate.

Generalized Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human NAE, Ubc12, and NEDD8 is prepared.

-

Compound Incubation: TAS4464 at various concentrations is pre-incubated with the NAE enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by adding a quenching buffer.

-

Detection: The formation of the NEDD8-Ubc12 conjugate is quantified, typically using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by detecting the depletion of a labeled substrate.[4]

Cell Viability Assay

The anti-proliferative activity of TAS4464 is assessed using a luminescence-based cell viability assay.

Principle: The CellTiter-Glo® 3D Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

Detailed Protocol (based on manufacturer's instructions): [2][3][5][10][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere or form spheroids.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[1]

-

Reagent Preparation: The CellTiter-Glo® 3D Reagent is thawed and equilibrated to room temperature.

-

Assay Procedure:

-

An equal volume of CellTiter-Glo® 3D Reagent is added to each well.

-

The plate is placed on an orbital shaker for 5 minutes to induce cell lysis.

-

The plate is incubated at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Pharmacodynamic Markers

Western blotting is employed to detect the inhibition of cullin neddylation and the accumulation of CRL substrates.

Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies. A decrease in the band corresponding to neddylated cullin and an increase in the bands for substrates like p27 indicate NAE inhibition.

-

Cell Lysis: Cells treated with TAS4464 are lysed in a suitable buffer to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for neddylated cullin, total cullin, p27, or other CRL substrates.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Preclinical In Vivo Studies

TAS4464 has demonstrated significant antitumor activity in various preclinical xenograft models of both hematologic and solid tumors.[2][3]

Experimental Design:

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID) are typically used, bearing subcutaneous or systemic human tumor xenografts (e.g., CCRF-CEM, GRANTA-519).[6][10]

-

Dosing and Administration: TAS4464 is administered intravenously, often on a weekly or twice-weekly schedule, at doses ranging from 25 to 100 mg/kg.[2][6]

-

Efficacy Assessment: Antitumor efficacy is evaluated by measuring tumor volume over time. Complete tumor regression has been observed in some models.[2][6]

-

Pharmacodynamic Assessment: Tumor tissues are collected at various time points after treatment to assess the inhibition of cullin neddylation and the accumulation of CRL substrates via western blotting.[2]

Clinical Development

A first-in-human, open-label, Phase 1 clinical trial of TAS4464 was conducted in patients with advanced solid tumors (JapicCTI-173488).[1][12] A separate Phase 1/2 study was initiated for patients with multiple myeloma or lymphoma (NCT02978235).[13]

Phase 1 Study in Solid Tumors:

-

Primary Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[12]

-

Dosing: TAS4464 was administered as a 1-hour intravenous infusion on a weekly schedule, with doses escalating from 10 mg/m².[1]

-

Key Findings:

-

The MTD was not determined due to dose-dependent and reversible elevations in liver function tests (LFTs).[1][12]

-

The most common treatment-related adverse events were abnormal LFTs and gastrointestinal effects.[12]

-

No complete or partial responses were observed, though one patient achieved prolonged stable disease.[12]

-

Pharmacokinetic analysis showed dose-proportional increases in exposure.[1]

-

Conclusion

This compound is a potent and selective inhibitor of the NEDD8-activating enzyme with a well-defined mechanism of action. It has demonstrated significant preclinical antitumor activity across a broad range of cancer models. While the initial clinical development in solid tumors was hampered by hepatotoxicity, the compound's potent anti-cancer properties warrant further investigation, potentially in different therapeutic combinations or specific patient populations, to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the pharmacological profile of TAS4464 for researchers and drug development professionals.

References

- 1. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 3. ilexlife.com [ilexlife.com]

- 4. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. portlandpress.com [portlandpress.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]

- 12. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A PHASE 1/2, OPEN-LABEL SAFETY, PHARMACOKINETIC, AND EFFICACY STUDY OF TAS4464 IN PATIENTS WITH MULTIPLE MYELOMA OR LYMPHOMA | Dana-Farber Cancer Institute [dana-farber.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TAS4464 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for TAS4464 hydrochloride, a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE). The information compiled herein is based on preclinical studies and is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of TAS4464.

Mechanism of Action

TAS4464 is a selective inhibitor of NAE, a critical enzyme in the neddylation pathway.[1][2][3] Neddylation is a process where the ubiquitin-like protein NEDD8 is conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs).[1][4][5] This modification is essential for the activation of CRLs, which in turn target a wide array of substrate proteins for proteasomal degradation. These substrates play crucial roles in various cellular processes, including cell cycle progression, DNA damage response, and cell survival.[1][4]

By inhibiting NAE, TAS4464 prevents the neddylation and subsequent activation of CRLs.[1][5] This leads to the accumulation of CRL substrate proteins such as CDT1, p27, and phosphorylated IκBα.[1][2][3][6] The accumulation of these proteins disrupts normal cellular processes, leading to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[5][7] TAS4464 has demonstrated greater inhibitory effects than the known NAE inhibitor MLN4924 in both enzymatic assays and cellular studies.[1][2][3][4]

Signaling Pathway

The inhibitory action of TAS4464 on NAE triggers a cascade of events that culminate in apoptosis. A key pathway affected is the NF-κB signaling pathway.[4][8] The accumulation of phosphorylated IκBα, a CRL substrate, leads to the inactivation of NF-κB.[5][8] Furthermore, TAS4464 has been shown to activate both the intrinsic and extrinsic apoptotic pathways, in part through the c-Myc-mediated regulation of NOXA and c-FLIP.[9][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-human, phase 1 study of the NEDD8 activating enzyme E1 inhibitor TAS4464 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting NEDD8-activating enzyme for cancer therapy: developments, clinical trials, challenges and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of TAS4464, a novel NEDD8 activating enzyme E1 inhibitor, against multiple myeloma via inactivation of nuclear factor κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TAS4464 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 hydrochloride is a potent and highly selective small-molecule inhibitor of the NEDD8-activating enzyme (NAE)[1][2][3]. NAE is the essential E1 enzyme that initiates the neddylation cascade, a crucial post-translational modification process[3][4][5]. Neddylation controls the activity of Cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases, which in turn regulate the degradation of numerous proteins involved in critical cellular processes such as cell cycle progression, proliferation, and survival[4][5]. By inhibiting NAE, TAS4464 disrupts CRL-mediated protein turnover, leading to the accumulation of CRL substrate proteins, which can trigger cell cycle arrest, apoptosis, and suppression of tumor growth[3][4]. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a cell culture setting.

Mechanism of Action

TAS4464 selectively inhibits NAE, preventing the transfer of NEDD8 to its conjugating enzyme[1][5]. This blockade of the neddylation pathway leads to the inactivation of CRLs[6][7]. Consequently, substrate proteins that are normally targeted for proteasomal degradation by CRLs accumulate within the cell[3][4][5]. Key substrates that have been shown to accumulate following TAS4464 treatment include p27, CDT1, and phosphorylated IκBα[1][4][5]. The accumulation of these proteins disrupts normal cellular homeostasis, leading to cell cycle dysregulation and the induction of apoptosis[2].

Data Presentation

In Vitro Efficacy of this compound

TAS4464 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, including both hematologic malignancies and solid tumors[3][4].

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.955 | [1] |

| Multiple Myeloma Cells | Multiple Myeloma | Varies | [1] |

| Non-Hodgkin Lymphoma Cells | Non-Hodgkin Lymphoma | Varies | [1] |

| AML Cells | Acute Myeloid Leukemia | Varies | [1] |

| DLBCL Cells | Diffuse Large B-cell Lymphoma | Varies | [1] |

| SCLC Cells | Small Cell Lung Cancer | Varies | [1] |

| Patient-derived Ovary Cells | Ovarian Cancer | Varies | [1] |

| Patient-derived Endometrial Cells | Endometrial Cancer | Varies | [1] |

Table 1: Summary of the in vitro potency of this compound in various cancer cell lines.

Recommended Working Concentrations and Incubation Times

The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific assay being performed. Based on available data, the following ranges are recommended as a starting point for experimentation.

| Assay | Concentration Range | Incubation Time | Cell Types | Reference |

| Cytotoxicity/Viability | 1 nM - 1000 nM | 72 hours | PBMC, AML, DLBCL, SCLC | [1] |

| Cytotoxicity/Viability | Varies | 6 days | Patient-derived ovary and endometrial cells | [1] |

| Cytotoxicity/Viability | Varies | 24 hours | Hepatocytes | [1] |

| Western Blotting | 1 nM - 1000 nM | 4 hours | CCRF-CEM | [5] |

| Apoptosis Assay | 100 nM | 8 - 24 hours | HL-60 | [7] |

| Cell Cycle Analysis | 100 nM | Up to 24 hours | HL-60, THP-1 | [7] |

Table 2: Recommended starting conditions for in vitro experiments with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for obtaining reproducible results. This compound is soluble in DMSO[8].

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in fresh, anhydrous DMSO[9]. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.43 mg of this compound (MW: 542.97 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (years)[8].

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This protocol is designed to assess the cytotoxic effects of TAS4464 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well, flat-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical final concentration range for an IC50 determination would be 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest TAS4464 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TAS4464 or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours)[1].

-

-

Measurement of Cell Viability:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the TAS4464 concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by TAS4464 using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvesting.

-

Incubate overnight to allow for attachment.

-

Treat the cells with the desired concentration of TAS4464 (e.g., 100 nM) and a vehicle control for a specified time (e.g., 24 hours)[7].

-

-

Cell Harvesting:

-

For adherent cells, collect the culture medium (which may contain floating apoptotic cells) and wash the attached cells with PBS.

-

Trypsinize the adherent cells and combine them with the collected medium.

-

For suspension cells, collect the cells directly.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Use appropriate laser and filter settings for the chosen fluorochromes.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Generate a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of TAS4464 on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with TAS4464 (e.g., 100 nM) and a vehicle control for the desired time (e.g., 24 hours)[7].

-

-

Cell Harvesting and Fixation:

-

Harvest the cells as described in the apoptosis assay protocol.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in a small volume of cold PBS.

-

While gently vortexing, add cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cells once with cold PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.

-

Acquire data for at least 20,000 events per sample.

-

-

Data Analysis:

-

Generate a histogram of PI fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

-

Protocol 4: Western Blotting for CRL Substrate Accumulation

This protocol is for detecting the accumulation of CRL substrates such as p27 and CDT1 following TAS4464 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p27, anti-CDT1, anti-NEDD8, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with a dose range of TAS4464 (e.g., 1-1000 nM) for a specified time (e.g., 4 hours)[5].

-

-

Protein Extraction:

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and boil them in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

References

- 1. benchchem.com [benchchem.com]

- 2. A review on cullin neddylation and strategies to identify its inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAS4464, A Highly Potent and Selective Inhibitor of NEDD8-Activating Enzyme, Suppresses Neddylation and Shows Antitumor Activity in Diverse Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAS4464, a NEDD8-activating enzyme inhibitor, activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. selleckchem.com [selleckchem.com]

Application Notes and Protocols for TAS4464 Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS4464 is a highly potent and selective small molecule inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is the essential E1 enzyme in the neddylation pathway, which regulates the activity of Cullin-RING E3 ubiquitin ligases (CRLs).[2][3][4][5] Inhibition of NAE by TAS4464 leads to the inactivation of CRLs, resulting in the accumulation of CRL substrate proteins. This disrupts cellular processes controlled by CRLs, including cell cycle progression, proliferation, and survival, ultimately leading to apoptosis in cancer cells.[2][4][5] Preclinical studies have demonstrated that TAS4464 exhibits significant antitumor activity in a variety of hematologic and solid tumor xenograft models.[2][3][4] These application notes provide detailed protocols for the use of TAS4464 hydrochloride in animal models, including dosage, administration, and methods for evaluating its pharmacodynamic and anti-tumor effects.

Mechanism of Action Signaling Pathway

TAS4464 inhibits the NAE, preventing the transfer of NEDD8 to cullin proteins. This inhibition blocks the neddylation of the cullin subunit within CRL complexes. Un-neddylated CRLs are inactive, leading to the accumulation of their substrate proteins, such as CDT1, p27, and phosphorylated IκBα.[1][3][4] The accumulation of these substrates disrupts the cell cycle and activates apoptotic pathways.[4][5] Specifically, in acute myeloid leukemia (AML), TAS4464-induced accumulation of the CRL substrate c-Myc has been shown to transcriptionally regulate the pro-apoptotic factor NOXA and the anti-apoptotic factor c-FLIP, activating both intrinsic (caspase-9-mediated) and extrinsic (caspase-8-mediated) apoptotic pathways.[5]

Dosage and Administration in Animal Models

The following table summarizes the dosages and administration schedules of this compound used in various preclinical animal models. The intravenous (IV) route of administration is most commonly reported.

| Animal Model | Tumor Type | Dosage | Administration Route | Schedule | Reference |

| NOD-SCID Mice | Mantle Cell Lymphoma (GRANTA-519 xenograft) | 100 mg/kg | Intravenous (IV) | Weekly or twice weekly | [4] |

| NOD-SCID Mice | Clear Cell Sarcoma (SU-CCS-1 xenograft) | 75 mg/kg | Intravenous (IV) | Weekly | [4] |

| NOD-SCID Mice | Small Cell Lung Cancer (LU5266 PDX) | 75 mg/kg | Intravenous (IV) | Weekly or twice weekly for 3 weeks | [4][5] |

| NOD-SCID Mice | Acute Lymphoblastic Leukemia (CCRF-CEM xenograft) | 6.3, 12.5, 25, 50, 100 mg/kg | Intravenous (IV) | Weekly for 3 weeks | [4] |

| NOD-SCID Mice | Acute Myeloid Leukemia (THP-1 xenograft) | 100 mg/kg | Intravenous (IV) | Twice weekly for 3 weeks | [1] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intravenous administration in animal models.

Materials:

-

This compound powder

-

5% (w/v) glucose solution (sterile, for injection)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

-

Add the appropriate volume of 5% (w/v) glucose solution to the vial to achieve the final desired concentration.[1][5]

-

Vortex the vial until the this compound is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

The prepared solution should be used immediately.

Tumor Xenograft Model and Efficacy Evaluation

This protocol outlines the procedure for establishing a tumor xenograft model and evaluating the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cultured tumor cells or patient-derived xenograft (PDX) fragments

-

Matrigel (optional)

-

Calipers

-

Animal balance

-

Prepared this compound solution and vehicle control (5% glucose solution)

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells (typically 1 x 10^6 to 10 x 10^6 cells, often mixed with Matrigel) or PDX fragments into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a volume of approximately 150 mm³ before starting treatment.[5]

-

Randomization: Randomize animals into treatment and control groups with comparable mean tumor volumes.

-

Treatment Administration: Administer this compound or vehicle control intravenously according to the desired dosage and schedule (see table above).

-

Efficacy Monitoring:

-